3-(Phenylsulfanyl)-2-cyclohexen-1-one
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Overview
Description
3-(Phenylsulfanyl)-2-cyclohexen-1-one is an organic compound with the molecular formula C12H12OS It is a derivative of cyclohexenone, where a phenylsulfanyl group is attached to the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexenone with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
3-(Phenylsulfanyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in studying various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may yield compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-2-cyclohexen-1-one involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, affecting the reactivity of the cyclohexenone ring. This can influence the compound’s behavior in different chemical environments, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the phenylsulfanyl group.
3-Phenylcyclohex-2-en-1-one: Similar structure but lacks the sulfur atom.
3-Phenylsulfonylcyclohex-2-en-1-one: An oxidized form with a sulfonyl group instead of a sulfanyl group.
Uniqueness
3-(Phenylsulfanyl)-2-cyclohexen-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties. This group can influence the compound’s reactivity and interactions, making it valuable for specific synthetic applications .
Properties
CAS No. |
75717-39-4 |
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Molecular Formula |
C12H12OS |
Molecular Weight |
204.29g/mol |
IUPAC Name |
3-phenylsulfanylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12OS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8H2 |
InChI Key |
FLVCHPNSGFNWRI-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)SC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=CC(=O)C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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